molecular formula C19H30N2O2 B12482538 N-[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]cyclohexanamine

N-[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]cyclohexanamine

Cat. No.: B12482538
M. Wt: 318.5 g/mol
InChI Key: SGNUTGVSICSCHI-UHFFFAOYSA-N
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Description

N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE is a complex organic compound with a molecular formula of C14H22N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, morpholine, and a methoxy-substituted benzene derivative are reacted under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization from ethanol to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE is unique due to its combination of a morpholine ring, methoxy group, and cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]cyclohexanamine

InChI

InChI=1S/C19H30N2O2/c1-22-19-8-7-16(14-20-18-5-3-2-4-6-18)13-17(19)15-21-9-11-23-12-10-21/h7-8,13,18,20H,2-6,9-12,14-15H2,1H3

InChI Key

SGNUTGVSICSCHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCCCC2)CN3CCOCC3

Origin of Product

United States

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